molecular formula C14H14F3N3 B1376131 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 1311280-31-5

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1376131
CAS No.: 1311280-31-5
M. Wt: 281.28 g/mol
InChI Key: GCPZRVRGKNBIRK-UHFFFAOYSA-N
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Description

The compound “6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of aromatic compounds bearing a trifluoromethyl group was first reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride . The same transformation using hydrogen fluoride was subsequently achieved under liquid-phase reaction conditions in the 1930s .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of the compound .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel Multicomponent Synthesis of Pyridine-Pyrimidines : This research discusses an efficient synthesis method involving 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, highlighting the reusability and excellent activity of the catalyst used in the process (Rahmani et al., 2018).

  • Small Steric Variations in Ligands : This study investigates the reaction of ytterbium metal with aminopyridines, leading to divalent and trivalent complexes. It emphasizes the importance of steric hindrance in determining the structure and properties of the resulting compounds (Qayyum et al., 2008).

Development of Polymeric Materials

  • Synthesis of Soluble Fluorinated Polyamides : A study focused on synthesizing new diamine containing pyridine and trifluoromethylphenyl groups for fluorinated polyamides. These polymers exhibit high thermal stability, strength, and optical transparency (Liu et al., 2013).

  • Hyperbranched Polyimides for Gas Separation : This research presents the synthesis of aromatic hyperbranched polyimides using tris(4-aminophenyl)amine and various dianhydride monomers. It highlights the thermal stability and potential application in gas separation technologies (Fang et al., 2000).

Anticancer Research

  • Synthesis of Pyridine Bearing Anticancer Agents : A study reporting the synthesis of pyridine derivatives with various heterocyclic rings, showing significant antitumor activity. This research underscores the potential of these compounds as anticancer agents (Hafez & El-Gazzar, 2020).

  • Alkyl Amide Functionalized Pyrazolo[3,4-b]pyridine Derivatives : This study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showing promising bioactivity against various cancer cell lines (Chavva et al., 2013).

Mechanism of Action

The mechanism of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Properties

IUPAC Name

6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-4-3-5-11(18)6-9/h3-8H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPZRVRGKNBIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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